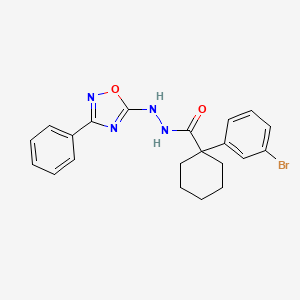![molecular formula C14H12BrN3O2 B7431222 5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C14H14BrN3O2, and is often referred to as BPN or BPNH.
作用機序
The mechanism of action of BPNH involves the inhibition of specific proteins involved in cellular signaling pathways. Specifically, BPNH has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
BPNH has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the regulation of cellular signaling pathways. Additionally, BPNH has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using BPNH in lab experiments is its specificity for certain proteins and cellular pathways, which allows for targeted manipulation of cellular processes. However, one limitation of using BPNH is its potential toxicity and side effects, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving BPNH. One area of focus is the development of new drugs based on the structure of BPNH, with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of BPNH and its potential applications in a variety of scientific research areas. Finally, there is a need for additional studies to evaluate the safety and toxicity of BPNH in vivo, which will be critical for its eventual use in clinical settings.
合成法
The synthesis of BPNH involves a multi-step process that includes the reaction of 5-bromo-3-cyanopyridine with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then purified through a series of steps to yield the final compound.
科学的研究の応用
BPNH has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, BPNH has been shown to inhibit the growth of certain types of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, BPNH has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, BPNH has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
特性
IUPAC Name |
5-bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-13-7-10(8-16)9-17-14(13)18-11-1-3-12(4-2-11)20-6-5-19/h1-4,7,9,19H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSDFMHSWDZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C#N)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)

![N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)